
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with formaldehyde and a secondary amine under acidic conditions to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like water or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Pyridine, formaldehyde, and a secondary amine
Reaction Conditions: Optimized temperature and pressure settings
Purification: Techniques such as distillation or crystallization to obtain a pure product
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction Reagents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: N-oxides
Reduction Products: Amines
Substitution Products: Alkylated or acylated derivatives
Applications De Recherche Scientifique
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include:
Enzyme Inhibition: Blocking the activity of enzymes involved in metabolic pathways.
Receptor Binding: Interacting with receptors to modulate signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinemethanamine: A simpler analog without the trimethyl substitution.
N,N-Dimethyl-2-pyridinemethanamine: A related compound with different substitution patterns.
Uniqueness
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
144902-12-5 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.225 |
Nom IUPAC |
(1S)-N,N-dimethyl-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C9H14N2/c1-8(11(2)3)9-6-4-5-7-10-9/h4-8H,1-3H3/t8-/m0/s1 |
Clé InChI |
MUXUGGNIXJMSAD-QMMMGPOBSA-N |
SMILES |
CC(C1=CC=CC=N1)N(C)C |
Synonymes |
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


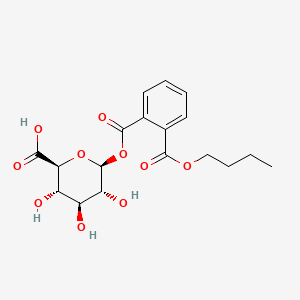
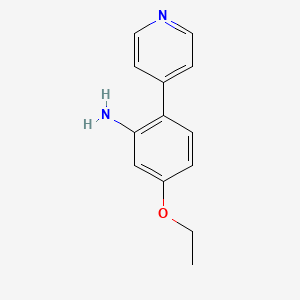
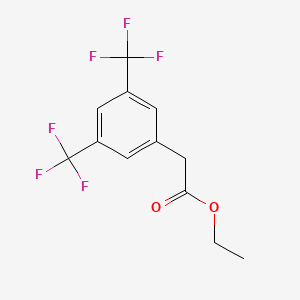
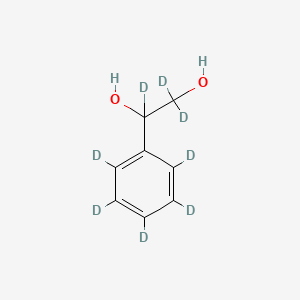
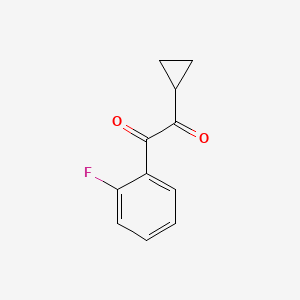
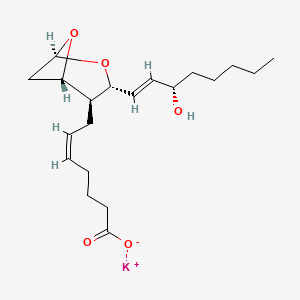
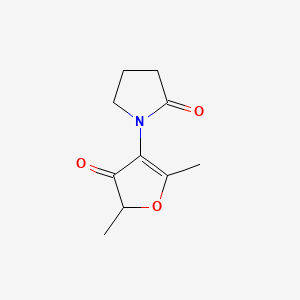
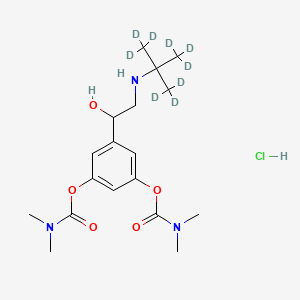
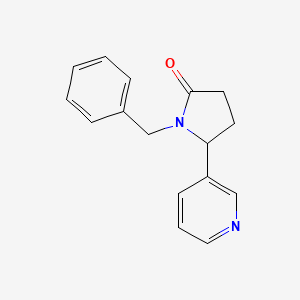
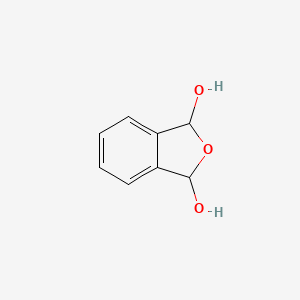
![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)
